Cas no 2764014-23-3 ((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate
- 2764014-23-3
- EN300-37387194
-
- Inchi: 1S/C23H27NO3/c1-16(14-25)17-10-12-24(13-11-17)23(26)27-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22,25H,10-15H2,1H3
- InChI Key: VXJFREJDXDGICQ-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC(C(C)CO)CC1)=O
Computed Properties
- Exact Mass: 365.19909372g/mol
- Monoisotopic Mass: 365.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 49.8Ų
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37387194-0.05g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 0.05g |
$1020.0 | 2023-07-07 | ||
| Enamine | EN300-37387194-0.1g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 0.1g |
$1068.0 | 2023-07-07 | ||
| Enamine | EN300-37387194-0.25g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 0.25g |
$1117.0 | 2023-07-07 | ||
| Enamine | EN300-37387194-0.5g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 0.5g |
$1165.0 | 2023-07-07 | ||
| Enamine | EN300-37387194-1.0g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 1.0g |
$1214.0 | 2023-07-07 | ||
| Enamine | EN300-37387194-2.5g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 2.5g |
$2379.0 | 2023-07-07 | ||
| Enamine | EN300-37387194-5.0g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 5.0g |
$3520.0 | 2023-07-07 | ||
| Enamine | EN300-37387194-10.0g |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate |
2764014-23-3 | 10.0g |
$5221.0 | 2023-07-07 |
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate
Comprehensive Guide to (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate (CAS No. 2764014-23-3)
(9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate, with the CAS number 2764014-23-3, is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of piperidine derivatives, which are known for their versatile applications in drug discovery and development. The presence of both the fluorenylmethyl (Fmoc) protecting group and the hydroxypropyl substituent makes it a valuable intermediate in peptide synthesis and medicinal chemistry.
The molecular structure of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 4-position with a 1-hydroxypropan-2-yl group, while the nitrogen atom is protected by an Fmoc group. This unique combination enhances its solubility in organic solvents and improves its stability during chemical reactions. Researchers often utilize this compound in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways.
In recent years, the demand for Fmoc-protected piperidine derivatives like CAS 2764014-23-3 has surged due to their role in developing peptide-based therapeutics. With the growing interest in personalized medicine and targeted drug delivery systems, this compound has gained attention for its potential in creating prodrugs and enzyme inhibitors. Its compatibility with solid-phase peptide synthesis (SPPS) further expands its utility in modern pharmaceutical manufacturing.
The synthesis of (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions, including protection-deprotection strategies and selective functionalization of the piperidine ring. Advanced techniques such as HPLC purification and NMR characterization ensure high purity and accurate structural confirmation. These rigorous quality control measures make it a reliable choice for high-throughput screening and lead optimization in drug development.
From an industrial perspective, CAS 2764014-23-3 is often supplied by specialized fine chemical manufacturers catering to the pharmaceutical and biotechnology sectors. The compound's stability under standard storage conditions (typically at 2-8°C in a dry environment) ensures long shelf life, making it convenient for research laboratories. Additionally, its compatibility with automated synthesis platforms aligns with the current trend toward AI-driven drug discovery and computational chemistry.
Environmental and safety considerations for handling (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during manipulation. The compound's biodegradability profile and low ecotoxicity make it suitable for sustainable chemistry applications.
Future research directions for CAS 2764014-23-3 may explore its potential in glycopeptide synthesis or as a building block for molecular probes used in biological imaging. The compound's structural flexibility allows for various modifications, opening possibilities in chemical biology and drug conjugate development. As the pharmaceutical industry continues to emphasize fragment-based drug design, derivatives of this piperidine compound may play increasingly important roles.
For researchers sourcing (9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate, it's essential to verify the supplier's certificate of analysis (CoA) and quality assurance processes. Many vendors now provide custom synthesis services and bulk quantities to meet diverse research needs. The compound's pricing typically reflects its high purity grade (often ≥95% by HPLC) and the complexity of its synthesis pathway.
In conclusion, CAS 2764014-23-3 represents an important chemical building block with significant potential in modern drug discovery. Its unique structural features combine the advantages of Fmoc protection chemistry with the pharmacological relevance of piperidine scaffolds. As research in central nervous system (CNS) drugs and GPCR-targeted therapies advances, this compound will likely maintain its position as a valuable tool for medicinal chemists worldwide.
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